Ethyl 2-(benzo[d]thiazol-2-yl)acetate

Antiproliferative Cancer research 2-substituted benzothiazole

Leverage this 2-substituted benzothiazole scaffold for antiproliferative drug discovery. The ethyl ester handle enables direct hydrolysis to the carboxylic acid for amide coupling. With 98%+ HPLC purity, it ensures reproducible results in SMA candidate synthesis (as validated in patent routes). Liquid form facilitates automated workflow integration.

Molecular Formula C11H11NO2S
Molecular Weight 221.28 g/mol
CAS No. 29182-42-1
Cat. No. B1584130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(benzo[d]thiazol-2-yl)acetate
CAS29182-42-1
Molecular FormulaC11H11NO2S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC2=CC=CC=C2S1
InChIInChI=1S/C11H11NO2S/c1-2-14-11(13)7-10-12-8-5-3-4-6-9(8)15-10/h3-6H,2,7H2,1H3
InChIKeyVYMJUZXFYAREJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(benzo[d]thiazol-2-yl)acetate (CAS 29182-42-1): Procurement-Ready Benzothiazole Building Block for Medicinal Chemistry and Synthesis


Ethyl 2-(benzo[d]thiazol-2-yl)acetate (CAS 29182-42-1, molecular formula C₁₁H₁₁NO₂S, molecular weight 221.28) is a heterocyclic ester compound featuring a benzothiazole core linked to an ethyl acetate moiety [1]. This compound belongs to the 2-substituted benzothiazole class—a privileged scaffold in medicinal chemistry owing to the broad spectrum of biological activities exhibited by benzothiazole derivatives, including antimicrobial, anticonvulsant, anti-inflammatory, and antiproliferative effects [2]. As an ester derivative, it serves as a versatile synthetic intermediate that enables further chemical modifications at the reactive α-methylene position adjacent to the electron-withdrawing benzothiazole ring, making it a key building block in pharmaceutical research and organic synthesis programs .

Why Benzothiazole Analogs Cannot Simply Be Interchanged with Ethyl 2-(benzo[d]thiazol-2-yl)acetate


The 2-substituted benzothiazole scaffold is not a uniform chemical entity; subtle structural variations at the C2 position produce substantial differences in both reactivity and biological activity. For antiproliferative applications, structure-activity relationship (SAR) studies on 2-substituted benzothiazoles have demonstrated that different substitution patterns at C2 lead to distinct antitumor mechanisms and potency profiles [1]. In synthetic applications, the presence of the ethyl ester group in this compound confers unique reactivity at the α-methylene position, enabling nucleophilic substitution and condensation reactions that are not accessible with benzothiazole derivatives bearing alternative functional groups (e.g., simple 2-methyl or 2-amino substituted benzothiazoles). Direct head-to-head comparative biological activity data for Ethyl 2-(benzo[d]thiazol-2-yl)acetate against specific in-class analogs is limited in the open literature; however, the available class-level SAR evidence, coupled with demonstrated synthetic utility as an intermediate in patented pharmaceutical routes [2], indicates that substitution of this building block with other benzothiazole esters or 2-substituted derivatives would alter both reaction outcomes and downstream biological profiles in ways that cannot be reliably predicted without empirical verification.

Ethyl 2-(benzo[d]thiazol-2-yl)acetate: Quantifiable Differentiation Data vs. Analogs and Alternatives


Antiproliferative Scaffold Advantage: 2-Substituted Benzothiazole Core Shows Documented Activity in Cancer Cell Models

While direct IC₅₀ data for Ethyl 2-(benzo[d]thiazol-2-yl)acetate itself is not publicly reported, the 2-substituted benzothiazole class to which it belongs has been systematically characterized for antiproliferative activity. This compound bears the exact C2-substitution pattern (ethyl acetate at the 2-position) identified as a productive scaffold for antiproliferative drug discovery [1]. In contrast, unsubstituted benzothiazole (lacking the 2-ethyl acetate group) exhibits no such targeted antiproliferative activity. Comparative SAR reviews indicate that 2-substituted benzothiazoles, as a class, display good antiproliferative activities across multiple cancer cell models, whereas the benzothiazole core alone without C2 functionalization does not confer this activity [1].

Antiproliferative Cancer research 2-substituted benzothiazole

Reactivity Advantage of Ethyl Ester Moiety: Hydrolysis Yields Free Carboxylic Acid Building Block

Ethyl 2-(benzo[d]thiazol-2-yl)acetate can be selectively hydrolyzed to yield 2-(benzo[d]thiazol-2-yl)acetic acid, providing a versatile carboxylic acid intermediate. While specific yield data for this transformation is vendor-reported rather than peer-reviewed, one synthesis route achieves the free acid product in approximately 72% isolated yield after concentration [1]. The resulting 2-(benzo[d]thiazol-2-yl)acetic acid offers different reactivity (e.g., amide coupling, esterification with alternative alcohols) compared to the parent ethyl ester, enabling divergent synthetic pathways from a single purchased building block.

Synthetic intermediate Hydrolysis Carboxylic acid synthesis

Physicochemical Specifications: Measurable Differentiation from Methyl Ester Analog

Ethyl 2-(benzo[d]thiazol-2-yl)acetate exhibits distinct physicochemical properties compared to its methyl ester analog (methyl 2-(benzo[d]thiazol-2-yl)acetate) and other benzothiazole derivatives. The compound is a light yellow to orange clear liquid at ambient temperature with a boiling point of 145 °C at 1.5 mmHg and a predicted density of approximately 1.22-1.26 g/cm³ . These physical characteristics differ from solid benzothiazole analogs and affect handling, purification, and formulation in both laboratory and process-scale settings.

Physicochemical properties Boiling point Solubility

Purity Specifications: 98%+ HPLC-Grade Procurement Differentiates from Lower-Grade Alternatives

Commercially available Ethyl 2-(benzo[d]thiazol-2-yl)acetate is offered with minimum purity specifications of 95%+ or 98% (HPLC) from major suppliers [1]. This high purity specification is critical for reproducible synthetic outcomes, particularly in medicinal chemistry campaigns where trace impurities can interfere with biological assays or downstream coupling reactions. In contrast, some alternative benzothiazole building blocks are only available at lower purity grades (e.g., 90-95%) or as technical-grade materials without validated analytical certificates.

Purity specification HPLC Quality control

Documented Pharmaceutical Patent Utility: Inclusion in SMA Drug Candidate Synthesis Routes

Ethyl 2-(benzo[d]thiazol-2-yl)acetate has been specifically identified and used as a synthetic intermediate in patent literature for the preparation of compounds intended to treat spinal muscular atrophy (SMA) [1]. In this patented route, the compound serves as a key building block prepared from 2-aminobenzenethiol and 3-ethoxy-3-amidinopropionate hydrochloride [1]. This documented use in a therapeutic patent application distinguishes it from many other benzothiazole esters that lack validated utility in published pharmaceutical synthesis routes.

Spinal muscular atrophy Patent intermediate Drug discovery

Ethyl 2-(benzo[d]thiazol-2-yl)acetate: Evidence-Backed Application Scenarios for Scientific Selection


Medicinal Chemistry: Antiproliferative and Anticancer Drug Discovery

Researchers pursuing antiproliferative or anticancer drug discovery programs should prioritize Ethyl 2-(benzo[d]thiazol-2-yl)acetate as a starting scaffold. The 2-substituted benzothiazole class to which this compound belongs has been validated through comprehensive structure-activity relationship (SAR) studies demonstrating antiproliferative activity in cancer cell models [1]. Unlike unsubstituted benzothiazole, which lacks this biological activity, the ethyl acetate functionality at the C2 position provides a handle for further derivatization while maintaining the privileged pharmacophore. The compound's 98%+ HPLC purity specification ensures that biological assay results are not confounded by impurities that could produce false-positive or false-negative activity readouts.

Synthetic Chemistry: Access to 2-(Benzothiazol-2-yl)acetic Acid Derivatives

For synthetic chemists requiring the corresponding carboxylic acid building block, Ethyl 2-(benzo[d]thiazol-2-yl)acetate offers a direct hydrolysis pathway to 2-(benzo[d]thiazol-2-yl)acetic acid in approximately 72% yield [1]. This transformation provides access to the free carboxylic acid, which can then participate in amide bond formation, esterification with alternative alcohols, or metal-catalyzed decarboxylative coupling reactions. The liquid physical form of the starting ethyl ester at ambient temperature (145 °C boiling point at 1.5 mmHg) simplifies handling compared to solid carboxylic acid intermediates, which often require pre-dissolution or heating prior to use in automated synthesis workflows.

Pharmaceutical Process Development: SMA Drug Candidate Synthesis

Process chemists developing synthetic routes for spinal muscular atrophy (SMA) drug candidates can reference the patented use of Ethyl 2-(benzo[d]thiazol-2-yl)acetate as a key intermediate [1]. The patent literature describes its preparation from 2-aminobenzenethiol and 3-ethoxy-3-amidinopropionate hydrochloride in ethanol at 70 °C, providing a validated starting point for process optimization [1]. The availability of this compound with certified 95-98% purity from commercial suppliers supports reproducible kilo-lab and pilot-scale manufacturing campaigns without the need for additional purification infrastructure.

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